2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide
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Overview
Description
2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a hydroxy group, a phenyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide typically involves the reaction of 2-chloropyridine derivatives with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution of 2-chloropyridine with hydroxylamine to introduce the hydroxy group, followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The carboximidamide group can be introduced via a reaction with cyanamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The carboximidamide group can act as a hydrogen bond donor or acceptor, facilitating binding to the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboximidamide group.
2-chloro-3-hydroxypyridine: Lacks the phenyl and carboximidamide groups.
2-chloro-6-phenylpyridine: Lacks the hydroxy and carboximidamide groups.
Uniqueness
2-chloro-N’-hydroxy-6-phenylpyridine-3-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy, phenyl, and carboximidamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLJFPBYHNISSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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